molecular formula C8H14F3NO4S B6221894 3-(propane-2-sulfonyl)azetidine, trifluoroacetic acid CAS No. 2758006-08-3

3-(propane-2-sulfonyl)azetidine, trifluoroacetic acid

Cat. No. B6221894
CAS RN: 2758006-08-3
M. Wt: 277.3
InChI Key:
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Description

3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid (3-P2SA-TFA) is a cyclic sulfonamide compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, such as synthesis, catalysis, and drug discovery. 3-P2SA-TFA is also known as trifluoromethylsulfonylazetidine or trifluoromethanesulfonylazetidine. This compound has been extensively studied for its unique properties, and has been used in a variety of scientific research applications.

Scientific Research Applications

3-P2SA-TFA has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in drug discovery, and as a ligand in metal-catalyzed reactions. Additionally, 3-P2SA-TFA has been used in the study of enzyme kinetics, protein-ligand interactions, and the development of novel therapeutic agents.

Mechanism of Action

3-P2SA-TFA is believed to act as a proton acceptor, forming a covalent bond with the substrate. This covalent bond facilitates the transfer of electrons from the substrate to the catalyst, which in turn triggers the desired reaction. Additionally, 3-P2SA-TFA can act as a nucleophile, meaning that it can form a covalent bond with a positively charged species.
Biochemical and Physiological Effects
3-P2SA-TFA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-P2SA-TFA can inhibit the activity of certain enzymes, such as acetylcholinesterase and cytochrome P450. Additionally, 3-P2SA-TFA has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

3-P2SA-TFA is a versatile compound that can be used in a variety of laboratory experiments. It is relatively stable and can be stored at room temperature. Additionally, 3-P2SA-TFA is relatively inexpensive and can be easily synthesized. However, 3-P2SA-TFA is a strong acid and can be corrosive to some surfaces. Additionally, 3-P2SA-TFA can react with certain reagents, such as amines and alcohols, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of 3-P2SA-TFA. For example, 3-P2SA-TFA could be used in the development of novel therapeutic agents, such as inhibitors of protein-protein interactions. Additionally, 3-P2SA-TFA could be used in the study of enzyme kinetics and the development of novel catalysts. Finally, 3-P2SA-TFA could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

3-P2SA-TFA is synthesized using a two-step process. The first step involves the reaction of propane-2-sulfonyl chloride with a base, such as sodium hydroxide or potassium hydroxide, to form the desired compound. The second step involves the addition of trifluoroacetic acid to the reaction mixture, which results in the formation of 3-P2SA-TFA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(propane-2-sulfonyl)azetidine, trifluoroacetic acid involves the reaction of 2-azetidinone with propane-2-sulfonyl chloride followed by treatment with trifluoroacetic acid.", "Starting Materials": [ "2-azetidinone", "propane-2-sulfonyl chloride", "trifluoroacetic acid" ], "Reaction": [ "Step 1: Dissolve 2-azetidinone in anhydrous dichloromethane.", "Step 2: Add propane-2-sulfonyl chloride dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes.", "Step 5: Extract the organic layer with dichloromethane and dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in trifluoroacetic acid and stir at room temperature for 2 hours.", "Step 8: Concentrate the reaction mixture under reduced pressure to obtain the final product, 3-(propane-2-sulfonyl)azetidine, trifluoroacetic acid." ] }

CAS RN

2758006-08-3

Molecular Formula

C8H14F3NO4S

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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